molecular formula C16H13Cl2F3N2O3S B3531596 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-methylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-methylglycinamide

Cat. No.: B3531596
M. Wt: 441.3 g/mol
InChI Key: DFVJRWFYWVKMBG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group (-SO2-), a chlorophenyl group (a benzene ring with a chlorine atom), and a trifluoromethyl group (-CF3). These groups are known to impart specific chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the sulfonyl group is known to participate in substitution and elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, the presence of a sulfonyl group could affect its solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would likely involve interacting with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it’s used or stored .

Future Directions

The future directions for research and development involving this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science, and optimizing its synthesis process .

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2F3N2O3S/c1-23(27(25,26)12-5-2-10(17)3-6-12)9-15(24)22-14-7-4-11(18)8-13(14)16(19,20)21/h2-8H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVJRWFYWVKMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-methylglycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-methylglycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-methylglycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-methylglycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-methylglycinamide
Reactant of Route 6
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-methylglycinamide

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